Tfa-Val-DL-Tyr-Val-OH.CH3CO2H

Description

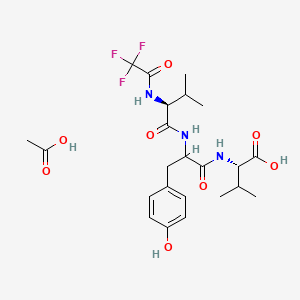

Tfa-Val-DL-Tyr-Val-OH·CH₃CO₂H is a synthetic peptide derivative composed of a trifluoroacetyl (Tfa)-modified tetrapeptide backbone (Val-DL-Tyr-Val) and an acetic acid (CH₃CO₂H) counterion. The Tfa group enhances the peptide’s stability against enzymatic degradation, while the DL-tyrosine residue introduces chirality, influencing its conformational and binding properties. The acetic acid component likely stabilizes the compound via hydrogen bonding or ionic interactions, as observed in analogous acetic acid-containing complexes .

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Tfa protection, followed by cleavage and purification via column chromatography (e.g., using CH₂Cl₂/hexane mixtures) . The acetic acid may be introduced during crystallization, as seen in similar complexes where CH₃CO₂H modulates solubility and crystallinity .

Properties

Molecular Formula |

C23H32F3N3O8 |

|---|---|

Molecular Weight |

535.5 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C21H28F3N3O6.C2H4O2/c1-10(2)15(27-20(33)21(22,23)24)18(30)25-14(9-12-5-7-13(28)8-6-12)17(29)26-16(11(3)4)19(31)32;1-2(3)4/h5-8,10-11,14-16,28H,9H2,1-4H3,(H,25,30)(H,26,29)(H,27,33)(H,31,32);1H3,(H,3,4)/t14?,15-,16-;/m0./s1 |

InChI Key |

AWXQSEAVLZVQFY-CTIJFNHYSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(F)(F)F.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(F)(F)F.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trifluoroacetyl Tripeptide-2 (acetate) involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the trifluoroacetyl group is introduced to the N-terminus of the peptide. The final product is then cleaved from the resin and purified .

Industrial Production Methods: In industrial settings, the production of Trifluoroacetyl Tripeptide-2 (acetate) follows a similar approach but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl Tripeptide-2 (acetate) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions:

Hydrolysis: Water and proteolytic enzymes such as trypsin and chymotrypsin.

Enzymatic Degradation: Specific proteases that target peptide bonds.

Major Products Formed: The major products formed from the hydrolysis of Trifluoroacetyl Tripeptide-2 (acetate) are the individual amino acids: valine, tyrosine, and valine .

Scientific Research Applications

Trifluoroacetyl Tripeptide-2 (acetate) has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and degradation.

Biology: Investigated for its role in cellular aging and its potential to modulate the production of progerin.

Medicine: Explored for its anti-aging properties and potential therapeutic applications in skin care.

Industry: Incorporated into cosmetic formulations to improve skin elasticity, firmness, and reduce wrinkles

Mechanism of Action

Trifluoroacetyl Tripeptide-2 (acetate) exerts its effects by inhibiting the production of progerin, a protein associated with cellular aging. By reducing progerin levels, the compound helps maintain the structural integrity of the nuclear lamina, prolongs cell life, and delays cellular senescence. Additionally, it stimulates the production of longevity proteins and collagen, restoring these components to levels typically found in younger cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Tfa-Val-DL-Tyr-Val-OH·CH₃CO₂H vs. Analogues

Key Findings :

Solubility and Buffering: The acetic acid in Tfa-Val-DL-Tyr-Val-OH·CH₃CO₂H enhances solubility in organic-aqueous mixtures (e.g., THF/MeOH) compared to HCl salts, which favor aqueous buffers . This aligns with acetic acid’s role in stabilizing nanoparticles in hybrid syntheses . Unlike unbuffered analogues (e.g., Ac-Val-DL-Tyr-Val-OH), the CH₃CO₂H counterion maintains pH stability between 4–7, critical for applications in physiological environments .

CO Reactivity :

- The compound’s acetic acid moiety facilitates axial coordination with CO, inducing a violet-to-orange color change, a property absent in HCl-modified analogues . This mirrors CO-binding complexes like 1·(CH₃CO₂H)₂ , where CH₃CO₂H enables reversible CO interaction .

Synthetic Yield :

- Purification via CH₂Cl₂/hexane (2:1) achieves >85% yield, comparable to methods for similar Tfa-peptides . In contrast, unbuffered peptides require harsher conditions (e.g., NaBH₄ reduction), lowering yields to ~70% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.